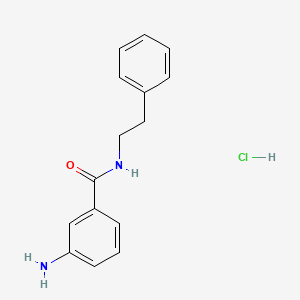

3-amino-N-phenethylbenzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-phenethylbenzamide hydrochloride typically involves the reaction of 3-amino-benzamide with phenethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves bulk custom synthesis, which includes sourcing and procurement of raw materials, followed by the chemical synthesis under controlled conditions to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-N-phenethylbenzamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce amine derivatives .

Applications De Recherche Scientifique

Scientific Research Applications

3-amino-N-phenethylbenzamide hydrochloride has diverse applications across several scientific domains:

- Medicinal Chemistry: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and cytoprotective effects. It has shown promise in treating conditions such as diabetes and cardiovascular diseases due to its ability to activate PPAR (Peroxisome Proliferator-Activated Receptor) pathways .

- Biochemical Studies: It is utilized in enzyme interaction studies and biochemical assays to understand cellular mechanisms better. Its structural properties allow it to modulate various biological pathways, making it a valuable tool in pharmacological research.

- Industrial Applications: Beyond medicinal uses, this compound finds applications in the production of chemical intermediates and other industrial products. Its versatility as a reagent in organic synthesis is notable.

-

Anti-inflammatory Activity Study:

A comparative study evaluated the anti-inflammatory effects of this compound against established drugs like diclofenac. The results indicated that this compound exhibited comparable or superior activity in preventing albumin denaturation, a marker for inflammation. -

Cytoprotective Effects on β-cells:

High-throughput screening identified this compound as a significant protector against endoplasmic reticulum (ER) stress-induced apoptosis in pancreatic β-cells. It enhanced cell viability under stress conditions, suggesting potential utility in diabetes therapy. -

Mechanistic Insights:

Ongoing investigations into the mechanistic pathways of this compound reveal interactions with various biological targets, which may include modulation of inflammatory signaling pathways and cellular stress responses .

Mécanisme D'action

The mechanism of action of 3-amino-N-phenethylbenzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity and influencing various biochemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Amino-N-phenethylbenzamide: A closely related compound with similar chemical properties and applications.

N-Phenethylbenzamide: Another related compound used in similar research settings.

Uniqueness

3-Amino-N-phenethylbenzamide hydrochloride is unique due to its specific chemical structure, which allows it to interact with particular molecular targets and pathways, making it valuable for specialized research applications .

Activité Biologique

3-Amino-N-phenethylbenzamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential pharmacological properties. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects and applications.

Chemical Structure and Properties

- Molecular Formula : C15H17ClN2O

- Molecular Weight : 276.76 g/mol

- Classification : Amide

- Solubility : The hydrochloride form enhances solubility in water, facilitating its use in biological assays.

The compound features a phenethyl group attached to the nitrogen of the amide functional group, along with an amino group on the benzene ring. This structural configuration is significant for its biological interactions.

Biological Mechanisms and Pharmacological Potential

Research indicates that this compound exhibits several pharmacological activities, including:

- Antinociceptive Effects : Studies suggest that the compound may modulate pain pathways, potentially serving as an analgesic agent.

- Anti-inflammatory Activity : In vitro assays have demonstrated that this compound can inhibit pro-inflammatory markers such as IL-1β, indicating its potential role in managing inflammatory conditions .

- Cytoprotective Properties : Preliminary findings suggest that it may protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial for diabetes management .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antinociceptive | Modulation of pain pathways | |

| Anti-inflammatory | Inhibition of IL-1β expression | |

| Cytoprotective | Protection against ER stress in β-cells |

Case Studies and Experimental Findings

-

Study on Anti-inflammatory Activity :

A study compared the anti-inflammatory effects of this compound with established drugs like diclofenac and acetylsalicylic acid. The results indicated that the compound exhibited comparable or superior activity in preventing albumin denaturation, a marker for inflammation . -

Cytoprotective Effects on β-cells :

A high-throughput screening identified this compound as a significant protector against ER stress-induced apoptosis in pancreatic β-cells. It was noted to enhance cell viability under stress conditions, suggesting its potential utility in diabetes therapy . -

Mechanistic Insights :

The mechanism by which this compound exerts its effects is still under investigation. However, its structural features suggest interactions with various biological targets, which may include modulation of signaling pathways involved in inflammation and cellular stress responses .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-phenethylbenzamide | C15H15NO | Lacks amino group; used primarily as an analgesic. |

| 3-Aminobenzamide | C7H8N2O | Simpler structure; used in biochemical studies. |

| 4-Amino-N-phenethylbenzamide | C15H17N2O | Different substitution pattern; studied for neuroactivity. |

The presence of both an amino group and a phenethyl moiety distinguishes this compound from these similar compounds, potentially enhancing its biological activity and applications in medicinal chemistry.

Propriétés

IUPAC Name |

3-amino-N-(2-phenylethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O.ClH/c16-14-8-4-7-13(11-14)15(18)17-10-9-12-5-2-1-3-6-12;/h1-8,11H,9-10,16H2,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIORQUUVQBMEMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.